molecular formula C18H20O3 B5648118 4-methylbenzyl (3,4-dimethylphenoxy)acetate

4-methylbenzyl (3,4-dimethylphenoxy)acetate

Cat. No. B5648118
M. Wt: 284.3 g/mol
InChI Key: RLMHOVVIRJBKNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-methylbenzyl (3,4-dimethylphenoxy)acetate" often involves complex organic reactions, including the formation of carbocation intermediates through acid-catalyzed hydrolysis or by employing nucleophiles to trap reactive intermediates. For example, Thibblin (1993) discusses the general base-catalyzed formation of the 4-methylbenzyl carbocation and its trapping by nucleophiles, highlighting the intricacies involved in synthesizing benzyl derivatives through solvolysis reactions (Thibblin, 1993).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds often utilize spectroscopic techniques to elucidate their configuration. Studies have established structures through analysis, ultraviolet spectrum, infrared spectrum, nuclear magnetic resonance spectrum, and conversion into related compounds, as detailed by Fujii et al. (1971) in their work on the by-products of reactions involving dimethoxybenzyl chloride (Fujii, Ueno, & Mitsukuchi, 1971).

Chemical Reactions and Properties

The photochemical reactions of dimethoxybenzyl compounds, including the generation of methyl ether and ethylbenzene as products, have been explored to understand the photolysis mechanisms and the effects of various substituents on reaction pathways. Wong et al. (1996) provide insights into on-line monitoring of photolysis reactions by membrane introduction mass spectrometry, offering a method to study the chemical properties of similar compounds in real-time (Wong et al., 1996).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and glass-transition temperatures, of compounds incorporating dimethoxybenzylidenecyanoacetate groups have been evaluated to determine their suitability for applications in materials science. Lee and Park (2002) discuss the synthesis and properties of novel polyurethanes containing such groups, highlighting their thermal stability and potential for nonlinear optical applications (Lee & Park, 2002).

Chemical Properties Analysis

The reactivity of compounds bearing the 3,4-dimethoxybenzyl moiety with various reagents, including their potential for oxidation and their role as protecting groups in organic synthesis, has been a subject of study. Grunder-Klotz and Ehrhardt (1991) utilized the 3,4-dimethoxybenzyl group as a protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating its utility and reactivity in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

properties

IUPAC Name

(4-methylphenyl)methyl 2-(3,4-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13-4-7-16(8-5-13)11-21-18(19)12-20-17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHOVVIRJBKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)methyl 2-(3,4-dimethylphenoxy)acetate

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